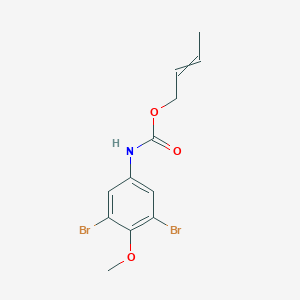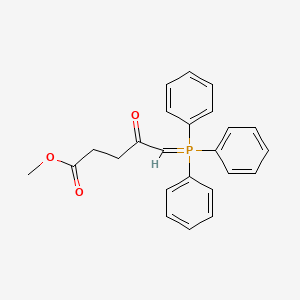![molecular formula C21H30O2 B14415422 4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid CAS No. 82355-92-8](/img/structure/B14415422.png)
4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid is a chemical compound characterized by its unique bicyclic structure. This compound is part of the benzoic acid family, which is known for its wide range of applications in various fields, including chemistry, biology, and industry. The bicyclo[2.2.2]octane moiety in its structure is a privileged scaffold found in many natural products and synthetic compounds, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hexylbicyclo[222]octan-1-yl)benzoic acid typically involves the formation of the bicyclo[22One common method involves the catalytic asymmetric [4 + 2] cycloaddition reactions of cyclohexenones with electron-deficient alkenes, mediated by enamine/iminium catalysis . This method allows for the enantioselective synthesis of the bicyclo[2.2.2]octane core under mild and operationally simple conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of metal-free conditions and organic bases can enhance the scalability and environmental friendliness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclo[2.2.2]octane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include various substituted benzoic acids, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The bicyclo[2.2.2]octane core can interact with enzymes and receptors, modulating their activity. For example, similar compounds have been shown to inhibit enzymes like FabF and FabH, which are involved in fatty acid biosynthesis . This inhibition can lead to antibacterial effects by disrupting the synthesis of essential fatty acids in bacteria.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclo[2.2.2]octane core and have similar synthetic routes and applications.
Benzoic acid derivatives: Compounds like 4-(4-methylbicyclo[2.2.2]octan-1-yl)benzoic acid have similar structures but differ in the substituents on the bicyclo[2.2.2]octane core.
Uniqueness
4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid is unique due to its specific hexyl substitution on the bicyclo[2.2.2]octane core, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
82355-92-8 |
|---|---|
Fórmula molecular |
C21H30O2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
4-(4-hexyl-1-bicyclo[2.2.2]octanyl)benzoic acid |
InChI |
InChI=1S/C21H30O2/c1-2-3-4-5-10-20-11-14-21(15-12-20,16-13-20)18-8-6-17(7-9-18)19(22)23/h6-9H,2-5,10-16H2,1H3,(H,22,23) |
Clave InChI |
CQNGKIIAAWZYFN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)
![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)



![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)

![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)

![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)
![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)
![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)
![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
